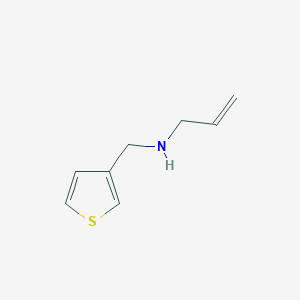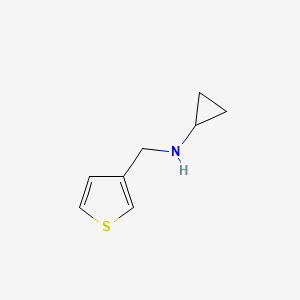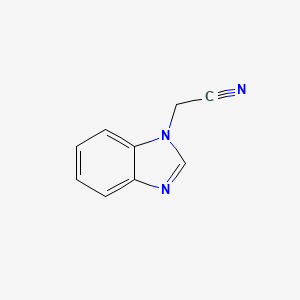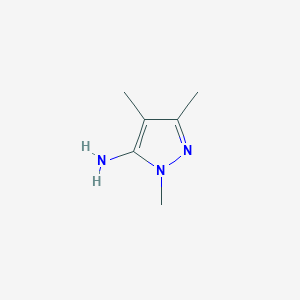
1,2,6-三甲基-1H-吲哚
描述
1,2,6-Trimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products, including alkaloids. The compound 1,2,6-trimethyl-1H-indole is characterized by the presence of three methyl groups attached to the indole ring at positions 1, 2, and 6.
科学研究应用
1,2,6-Trimethyl-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
1,2,6-Trimethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, which has led to the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological effects . The specific interactions of 1,2,6-trimethyl-1H-indole with its targets and the resulting changes are areas of ongoing research.
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action environment of 1,2,6-trimethyl-1H-indole is likely to influence its action, efficacy, and stability. It is slightly soluble in water , which could influence its distribution and action in aqueous environments.
生化分析
Biochemical Properties
1,2,6-Trimethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1,2,6-trimethyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body.
Cellular Effects
1,2,6-Trimethyl-1H-indole has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, 1,2,6-trimethyl-1H-indole can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 1,2,6-trimethyl-1H-indole involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, 1,2,6-trimethyl-1H-indole can bind to receptors or enzymes, modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can lead to changes in gene expression and cellular responses, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,6-trimethyl-1H-indole can change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, long-term exposure to 1,2,6-trimethyl-1H-indole in in vitro or in vivo studies has been reported to affect cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1,2,6-trimethyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,2,6-Trimethyl-1H-indole is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1,2,6-trimethyl-1H-indole, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1,2,6-trimethyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells. Once inside the cells, 1,2,6-trimethyl-1H-indole can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,2,6-trimethyl-1H-indole plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 1,2,6-trimethyl-1H-indole may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 1,2,6-trimethyl-1H-indole can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,6-Trimethyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. Another method involves the N-alkylation of indole derivatives using alkyl halides. These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of 1,2,6-trimethyl-1H-indole often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process may include additional steps for purification and isolation of the final product to ensure its quality and purity .
化学反应分析
Types of Reactions: 1,2,6-Trimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .
相似化合物的比较
1,2,3-Trimethyl-1H-indole: Similar in structure but with the methyl groups at different positions.
1,1,2-Trimethyl-1H-benzo[e]indole: Contains an additional benzene ring fused to the indole structure
Uniqueness: 1,2,6-Trimethyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to undergo certain reactions and interact with biological targets .
属性
IUPAC Name |
1,2,6-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-4-5-10-7-9(2)12(3)11(10)6-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKKDDCAQKJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406452 | |
| Record name | 1,2,6-trimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113418-65-8 | |
| Record name | 1,2,6-trimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)
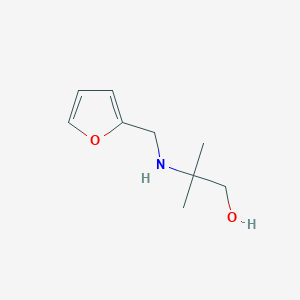
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)
